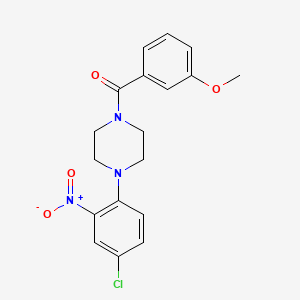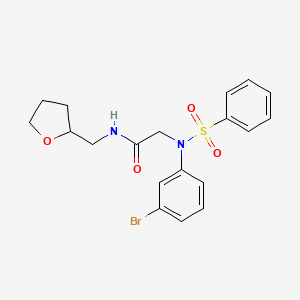
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide, also known as MNPA, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in cold sensation and pain perception. MNPA has been shown to have potential therapeutic applications in the treatment of various conditions, including chronic pain, migraine, and prostate cancer.
Mecanismo De Acción
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide exerts its pharmacological effects by selectively blocking the TRPM8 channel, which is involved in cold sensation and pain perception. The TRPM8 channel is activated by cold temperatures and certain chemical compounds, such as menthol. This compound binds to a specific site on the TRPM8 channel, preventing its activation by cold temperatures and chemical compounds. This results in a reduction in cold allodynia and hyperalgesia, as well as a reduction in the activation of trigeminal neurons.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective antagonistic effects on the TRPM8 channel, which is involved in cold sensation and pain perception. By blocking the TRPM8 channel, this compound reduces cold allodynia and hyperalgesia, as well as the activation of trigeminal neurons. This compound has also been shown to inhibit the growth and proliferation of prostate cancer cells, suggesting that it may have potential therapeutic applications in the treatment of prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide has several advantages for lab experiments, including its high purity and potency, as well as its selective antagonistic effects on the TRPM8 channel. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents. This compound may also have potential off-target effects, which may need to be carefully evaluated in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide. One potential direction is the development of more potent and selective TRPM8 antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Another potential direction is the evaluation of this compound in clinical trials for the treatment of chronic pain, migraine, and prostate cancer. Additionally, the mechanisms underlying the effects of this compound on TRPM8 channels and trigeminal neurons may be further elucidated, which may provide insights into the pathophysiology of these conditions. Overall, this compound represents a promising compound for scientific research and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have potent and selective antagonistic effects on the TRPM8 channel, which is involved in cold sensation and pain perception. This compound has been shown to be effective in reducing cold allodynia and hyperalgesia in animal models of neuropathic pain. It has also been shown to have potential therapeutic applications in the treatment of migraine, as it has been shown to inhibit the activation of trigeminal neurons, which are involved in migraine pathophysiology. This compound has also been studied for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth and proliferation of prostate cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-10-24-14-7-4-12(5-8-14)17(20)18-15-9-6-13(19(21)22)11-16(15)23-2/h4-9,11H,3,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLCUJQLKMMXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)
![3-chloro-N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926599.png)
![4-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B3926604.png)


![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3926631.png)

![4-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B3926646.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)

![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)

![4-fluoro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3926677.png)